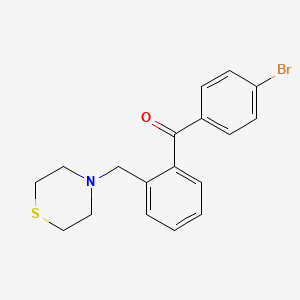

4'-溴-2-硫代吗啉甲基二苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

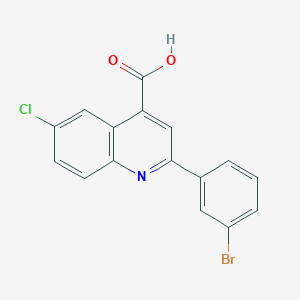

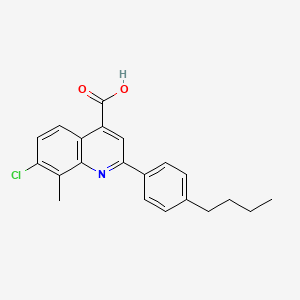

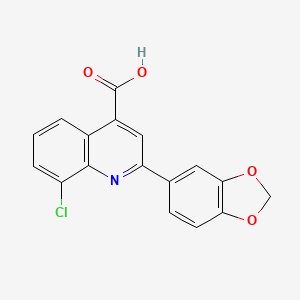

The synthesis of bromo-substituted benzophenone derivatives and related compounds involves various chemical reactions. For instance, the synthesis of 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1,5]thiazepines is achieved by exploiting the electrophilic character of 5-bromo-2-hydroxychalcones and the nucleophilic nature of 2-aminothiophenol . Similarly, the synthesis of 4-bromo-1,2-dihydroisoquinolines involves the intramolecular reaction of a benzyl bromide and an α-imino carbene, catalyzed by rhodium . These methods indicate the versatility of bromo-substituted compounds in organic synthesis.

Molecular Structure Analysis

The molecular structure of bromo-substituted benzophenone derivatives is often characterized using spectroscopic techniques and single-crystal X-ray diffraction (SC-XRD). For example, the conformation of 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1,5]thiazepines was established using 1H-NMR, IR spectroscopy, and SC-XRD, revealing a six-membered intramolecularly hydrogen-bonded pseudo-aromatic ring . The molecular shape of bromo-substituted benzophenones, such as 2BrBP and 4BrBP, has been shown to influence their macroscopic properties, with quantum-mechanical calculations providing insights into their asymmetry .

Chemical Reactions Analysis

Bromo-substituted benzophenone derivatives participate in various chemical reactions. The reactivity of these compounds can be influenced by the presence of the bromo group, as seen in the synthesis of 2-(4-bromophenyl)-5,7-dimethyl-3-methylsulfanyl-1-benzofuran, where the bromophenyl ring is slightly rotated out of the benzofuran plane . Additionally, the synthesis of α-bromo-4-(difluoromethylthio)acetophenone and its subsequent condensation with various nucleophiles to form azaheterocycles demonstrates the reactivity of bromo-substituted acetophenones .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-substituted benzophenone derivatives are influenced by their molecular structure. The vibrational spectra and macroscopic properties, such as melting points and crystallization behavior, are affected by the position of the bromo group on the phenyl ring . For example, 2BrBP has a lower melting point and exhibits a reluctance to crystallize compared to 4BrBP . The physicochemical properties of related heterocycles, such as benzo[1,2-b:4,5-b']dichalcogenophenes, have been elucidated using cyclic voltammetry and UV-vis spectra, indicating planar molecular structures and herringbone packing arrangements .

科学研究应用

抗增殖活性

二苯甲酮衍生物已被合成并评估其对各种类型的肿瘤细胞的抗增殖活性。具体而言,在二苯甲酮部分有修饰的衍生物表现出显着的抗有丝分裂和抗增殖活性,表明它们在癌症治疗中的潜在用途。发现这些化合物可以诱导癌细胞的细胞周期停滞和凋亡,展示了它们的治疗潜力 (Al-Ghorbani 等,2017)。

荧光性质

二苯甲酮衍生物也因其荧光性质而被探索。例如,1-溴-4-(2,2-二苯基乙烯基)苯表现出聚集诱导发射 (AIE) 特性,突出了其在基于荧光的应用中的潜力 (左祺,2015)。

光化学和光引发

二苯甲酮及其衍生物在光化学中得到广泛应用,作为聚合过程的光引发剂和光裂解交联剂。这突出了它们在材料科学和生物化学中通过光引发化学反应的用途 (Sibi,2000)。

光诱导共价连接

二苯甲酮光致敏剂的光化学性质已被用于生物偶联、表面接枝和固定技术。这些应用受益于二苯甲酮在光活化后形成共价键的能力,使其可用于修饰生物和材料表面 (Dormán 等,2016)。

有机合成中的催化活性

二苯甲酮衍生物已被用作有机合成中的催化剂,包括乙烯的 Heck 芳基化。这些化合物促进了有价值的有机产物的形成,突出了它们在制药和化学制造中的重要性 (Atla 等,2009)。

安全和危害

属性

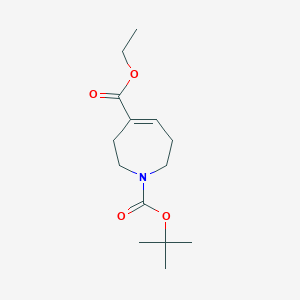

IUPAC Name |

(4-bromophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNOS/c19-16-7-5-14(6-8-16)18(21)17-4-2-1-3-15(17)13-20-9-11-22-12-10-20/h1-8H,9-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNQWPJOYQFACI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643815 |

Source

|

| Record name | (4-Bromophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromo-2-thiomorpholinomethyl benzophenone | |

CAS RN |

898781-72-1 |

Source

|

| Record name | (4-Bromophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1292864.png)

![5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1292873.png)

![6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1292874.png)

![tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1292875.png)

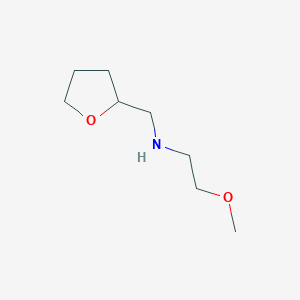

![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1292877.png)